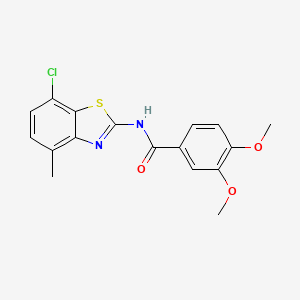

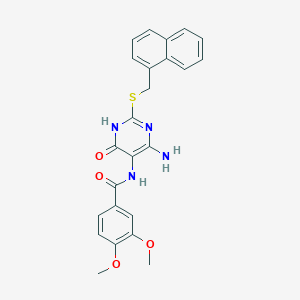

![molecular formula C16H17NO B2480874 2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866149-31-7](/img/structure/B2480874.png)

2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as 2-Methyl-2-propylidene-carbazole, is a heterocyclic organic compound that is used in various scientific research applications. It is a highly versatile compound that is used for a variety of purposes, such as synthesis and reaction studies, drug development, and as a reagent. It is also used as an intermediate in the synthesis of other compounds, such as carbazole derivatives and heterocyclic compounds. The compound has been studied extensively in recent years, and its potential applications are still being explored.

Scientific Research Applications

Chemical Synthesis and Derivatization : Research by Martin and Prasad (2007) focused on the chemical reactions of related carbazole derivatives, leading to the synthesis of isoxazolo and pyrazolo fused carbazoles. These compounds have potential applications in material science and pharmacology (Martin & Prasad, 2007).

Bacterial Biotransformation : A study by Waldau et al. (2009) revealed the biotransformation of 2,3,4,9-tetrahydro-1H-carbazole by the bacterium Ralstonia sp. This research has implications for understanding the microbial degradation of carbazole derivatives and their potential applications in bioremediation (Waldau et al., 2009).

Anticancer Research : Chaudhary and Chaudhary (2016) synthesized new derivatives of 2,3,4,9-tetrahydro-1H-carbazole and tested their anticancer activity. They found significant activity against certain cancer cell lines, suggesting potential therapeutic applications (Chaudhary & Chaudhary, 2016).

Photophysics Applications : Ghosh et al. (2013) explored the photophysics of carbazole derivatives, which can be vital in the development of new materials for optoelectronic applications (Ghosh et al., 2013).

Antibiofilm Inhibitors : Research by Sathiyachandran et al. (2019) demonstrated the effectiveness of certain carbazole derivatives as antibiofilm agents, particularly against antibiotic-resistant pathogens, highlighting their potential in addressing biofilm-associated infections (Sathiyachandran et al., 2019).

Antitumor Agents : Murali et al. (2017) synthesized novel carbazole derivatives and evaluated their antitumor activity, finding certain compounds to be promising as therapeutic drugs against cancer cell proliferation (Murali et al., 2017).

Fluorescence Applications : A study by Yamashita et al. (2009) on the palladium-catalyzed synthesis of carbazoles showed that some products exhibit intense fluorescence, which can be useful in the development of fluorescent materials (Yamashita et al., 2009).

properties

IUPAC Name |

(2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-10(2)9-11-7-8-13-12-5-3-4-6-14(12)17-15(13)16(11)18/h3-6,9-10,17H,7-8H2,1-2H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJUVFADUKHSOH-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320938 | |

| Record name | (2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817950 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866149-31-7 | |

| Record name | (2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

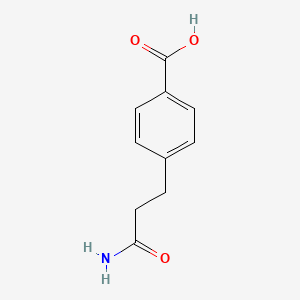

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)

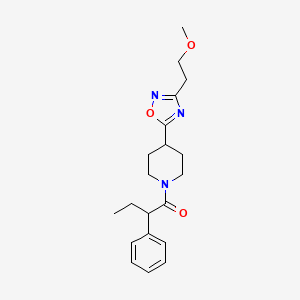

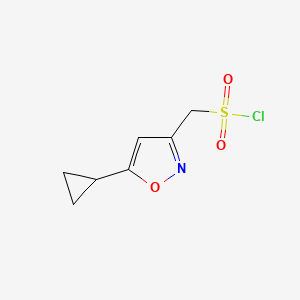

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)

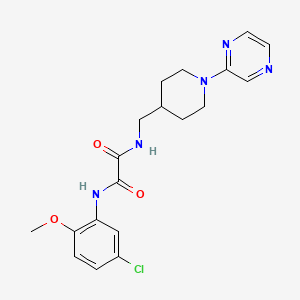

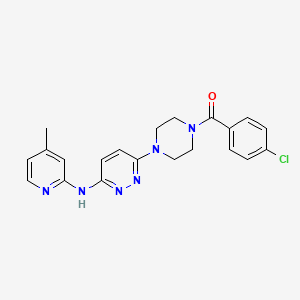

![1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2480800.png)

![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)

![5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)

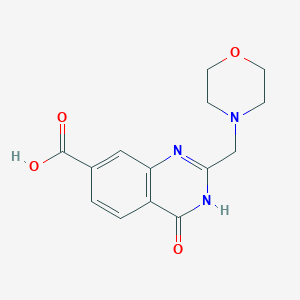

![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)